molecular formula C17H15Cl2NO3 B5023136 (2E)-3-[(2,3-Dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-EN-1-one

(2E)-3-[(2,3-Dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-EN-1-one

Cat. No.: B5023136
M. Wt: 352.2 g/mol
InChI Key: FYECJLVCKYPDIY-CMDGGOBGSA-N
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Description

(2E)-3-[(2,3-Dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-EN-1-one is a synthetic organic compound that features both dichlorophenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2,3-Dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichloroaniline and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2,3-dichloroaniline and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired enone compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.

    Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2,3-Dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the enone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Exploration of its potential as a therapeutic agent.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-[(2,3-Dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-EN-1-one exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(2,4-Dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-EN-1-one
  • (2E)-3-[(2,3-Dichlorophenyl)amino]-1-(3,5-dimethoxyphenyl)prop-2-EN-1-one

Uniqueness

  • Structural Features : The specific arrangement of dichlorophenyl and dimethoxyphenyl groups.
  • Reactivity : Unique reactivity patterns due to the presence of both electron-withdrawing and electron-donating groups.

Properties

IUPAC Name

(E)-3-(2,3-dichloroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-22-15-7-6-11(10-16(15)23-2)14(21)8-9-20-13-5-3-4-12(18)17(13)19/h3-10,20H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYECJLVCKYPDIY-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=C(C(=CC=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=C(C(=CC=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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